molecular formula C10H8BrNO B3189911 5-Bromo-6-methoxyisoquinoline CAS No. 366445-82-1

5-Bromo-6-methoxyisoquinoline

Cat. No.: B3189911
CAS No.: 366445-82-1
M. Wt: 238.08 g/mol
InChI Key: UHAJOUKNSQWSDL-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the isoquinoline ring

Scientific Research Applications

5-Bromo-6-methoxyisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the study of biological pathways and as a potential probe for biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

5-Bromo-6-methoxyisoquinoline is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . It has a GHS07 pictogram and a warning signal word . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for the use and study of 5-Bromo-6-methoxyisoquinoline are not clear from the available information. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in scientific research. Further studies are needed to explore its properties and potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxyisoquinoline typically involves a multi-step process. One common method starts with 6-methoxyisoquinoline, which is treated with sulfuric acid at 0°C. The mixture is then cooled to -25°C, and N-Bromosuccinimide (NBS) is added. The reaction is allowed to proceed for several hours, followed by neutralization with ammonia in water to achieve a pH of 9 .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Sulfuric Acid: Utilized in the initial preparation steps.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding properties. In coupling reactions, the compound acts as a substrate, undergoing palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The exact pathways and targets can vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 5-Bromo-6-azaindole
  • 1-Chloro-5,6-dimethoxyisoquinoline
  • 1-Chloro-6,7-dimethoxyisoquinoline

Comparison: 5-Bromo-6-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups on the isoquinoline ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methoxy group at the 6th position can influence the electron density and steric effects, affecting its behavior in chemical reactions .

Properties

IUPAC Name

5-bromo-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJOUKNSQWSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-methoxyisoquinoline (2.38 g, 14.9 mmol) in dichloromethane (55 ml) was added AlCl3 (4.4 g, 33 mmol) under nitrogen at ambient temperature. The mixture was stirred for 30 min then Br2 (0.92 ml, 18 mmol) was added at 0° C. The mixture was stirred for 2 h, then poured into water and neutralised with solid Na2CO3. The mixture was filtered through celite and the filtrate extracted with dichloromethane and chloroform. The combined organics were washed with brine, dried (Na2SO4) and concentrated in vacuo to give a residue. Flash chromatography of the residue on silica (eluent: 50-100% ethyl acetate in heptane) gave 5-bromo-6-methoxyisoquinoline (1.2 g, 34% yield).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
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reactant
Reaction Step One
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55 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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